![molecular formula C8H16B2O4 B13939637 (4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of boron-oxygen (B-O) bonds, which impart significant reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,2- or 1,3-diols under mild conditions to form the boronic ester . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Aplicaciones Científicas De Investigación
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, adhesives, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves the formation and breaking of B-O bonds. The compound can interact with various molecular targets, such as enzymes or receptors, through its boron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different structural features.
Pinacol vinylboronate: A boronic ester used in similar applications but with distinct chemical properties.
Uniqueness
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is unique due to its specific stereochemistry and the presence of two ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H16B2O4 |
|---|---|
Peso molecular |
197.84 g/mol |
Nombre IUPAC |
(4R)-2-ethyl-4-[(4S)-2-ethyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O4/c1-3-9-11-5-7(13-9)8-6-12-10(4-2)14-8/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
WFUKJSSNVYCAIT-OCAPTIKFSA-N |
SMILES isomérico |
B1(OC[C@@H](O1)[C@@H]2COB(O2)CC)CC |
SMILES canónico |
B1(OCC(O1)C2COB(O2)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


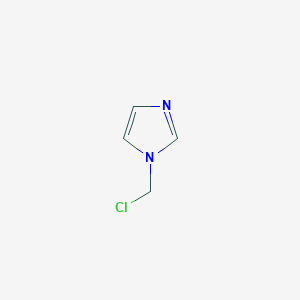
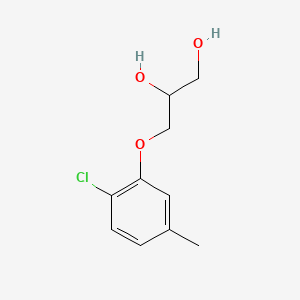
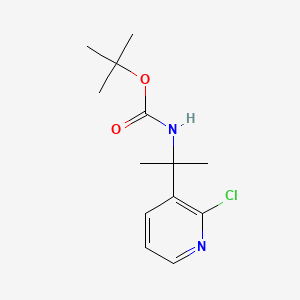

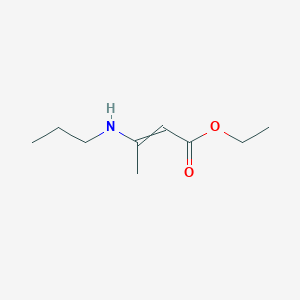
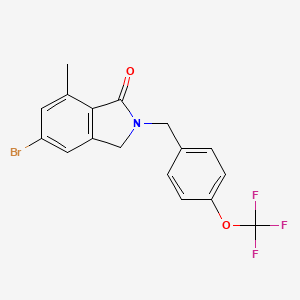
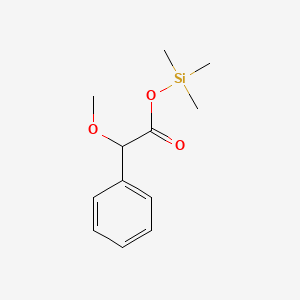
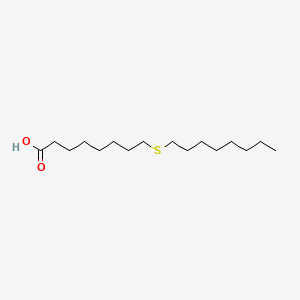
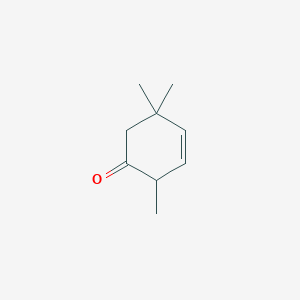
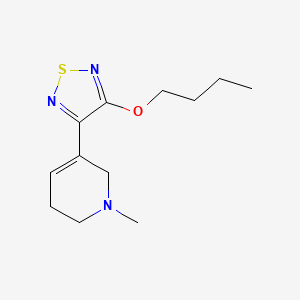
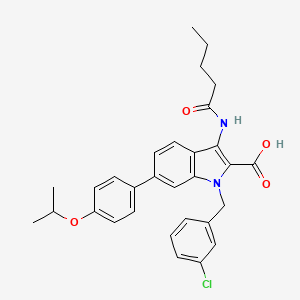

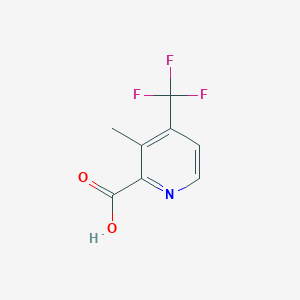
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
